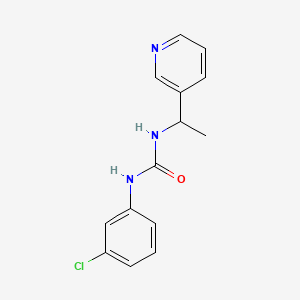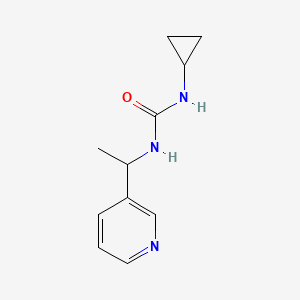
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide, also known as DMAPA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been used in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is commonly used as a catalyst in esterification and amidation reactions. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been used in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.
In biochemistry, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been studied for its potential applications as a fluorescent probe for protein labeling and imaging. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been used as a chiral selector in chromatography for the separation of enantiomers.
In pharmacology, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been studied for its potential applications as an anticancer agent. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is not fully understood. However, it has been proposed that 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has also been shown to inhibit the activity of HDACs, which play a critical role in the regulation of gene expression. In addition, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been shown to inhibit the activity of PKC, which is involved in cell signaling and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has several advantages for lab experiments. It is a cost-effective reagent that is readily available and easy to use. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is also stable under normal laboratory conditions and has a long shelf life.
However, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide can also form explosive peroxides if exposed to air or light, making it necessary to store and handle the compound in a safe manner.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide. One potential direction is the development of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide-based fluorescent probes for protein labeling and imaging. Another potential direction is the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide and its potential applications in various scientific fields.
Conclusion
In conclusion, 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is a chemical compound that has been widely studied for its potential applications in various scientific fields. The synthesis method of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is simple, efficient, and cost-effective, making it easily accessible for scientific research. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has been studied for its potential applications in organic chemistry, biochemistry, and pharmacology. The mechanism of action of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways. 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide has several advantages for lab experiments, but also has some limitations that require careful handling and disposal. There are several future directions for the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide, including the development of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide-based fluorescent probes and the study of 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide as a potential therapeutic agent for neurodegenerative disorders.
Synthesemethoden
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide can be synthesized by reacting 2,2-dimethylpropanoyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction produces 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide as a white crystalline solid with a high yield. This synthesis method is simple, efficient, and cost-effective, making 3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide easily accessible for scientific research.
Eigenschaften
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(18)15-11-8-6-7-10(9-11)12(17)16(4)5/h6-9H,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIRFMFLBVQMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)
![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)

